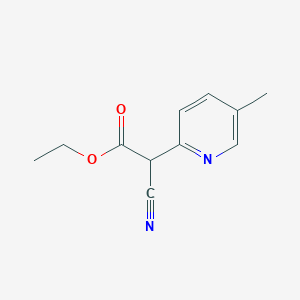
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with an ethynyl group and a tetrahydro-2H-pyran-2-yl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could involve:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the ethynyl group: This step might involve a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated pyrazole.
Attachment of the tetrahydro-2H-pyran-2-yl group: This could be done through a nucleophilic substitution reaction where the pyrazole is reacted with a suitable tetrahydro-2H-pyran-2-yl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions could target the pyrazole ring or the ethynyl group, potentially leading to saturated derivatives.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
科学的研究の応用
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.
類似化合物との比較
Similar Compounds
4-Ethynyl-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the ethynyl group.
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The combination of the ethynyl group and the tetrahydro-2H-pyran-2-yl group on the pyrazole ring might confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
4-ethynyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C10H12N2O/c1-2-9-7-11-12(8-9)10-5-3-4-6-13-10/h1,7-8,10H,3-6H2 |
InChIキー |
JILMNSXDUUWMDZ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN(N=C1)C2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)


![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)









